molecular formula C7H13ClO4S B2654121 2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride CAS No. 1495584-23-0

2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride

Cat. No. B2654121
CAS RN: 1495584-23-0
M. Wt: 228.69
InChI Key: LBOCWMYGKIWJIG-UHFFFAOYSA-N
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Description

2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1495584-23-0 . It has a molecular weight of 228.7 and its IUPAC name is 2-(tetrahydro-2H-pyran-4-yloxy)ethanesulfonyl chloride . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride is 1S/C7H13ClO4S/c8-13(9,10)6-5-12-7-1-3-11-4-2-7/h7H,1-6H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

DNA Photo-Cleavage Agents

Sulfonyloxyl radicals, generated from UV irradiation of p-pyridine sulfonyl ethanone oxime derivatives, demonstrate effective DNA cleavage. These compounds, synthesized from reactions involving corresponding sulfonyl chlorides, show promise for biotechnological and medical applications due to their ability to cleave DNA efficiently under various conditions. Their interaction with DNA suggests potential utility in studying DNA structures and functions, highlighting their importance in genetic research and therapy development (Andreou et al., 2016).

Synthesis of Amines

The 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) group, introduced by Dios chloride, acts as a versatile sulfonating agent for amines, enabling the easy synthesis of sulfonated amines in excellent yields. This demonstrates the compound's utility in organic synthesis, particularly in the modification and activation of amines, which are crucial intermediates in pharmaceutical and chemical research (Sakamoto et al., 2006).

Catalytic Processes

Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines using sulfonyl chlorides showcases the application of sulfonyl chloride derivatives in catalysis. This process enables selective sulfonation, highlighting the role of such compounds in synthesizing complex molecules with precise structural control, crucial for developing catalysts and materials science (Saidi et al., 2011).

Synthesis of Multisulfonyl Chlorides

The synthesis of functional aromatic multisulfonyl chlorides, involving oxidative chlorination, underpins the importance of sulfonyl chloride derivatives in constructing dendritic and complex organic molecules. These compounds serve as key starting materials in synthesizing advanced materials and chemicals with potential applications ranging from drug delivery systems to novel materials engineering (Percec et al., 2001).

PET Probe Construction

18F-labeled vinyl sulfones, derived from reactions involving sulfonyl chlorides, highlight the application in biomedical imaging. These compounds allow for chemoselective labeling and cell tracking, demonstrating their potential in developing diagnostic tools and investigating biological processes in vivo (Zhang et al., 2020).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(oxan-4-yloxy)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO4S/c8-13(9,10)6-5-12-7-1-3-11-4-2-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOCWMYGKIWJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride

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